6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide

Kv1.5 potassium channel Atrial fibrillation Ion channel pharmacology

This 6-chloro-N-methyl-4-difluoromethoxybenzyl pyridine-3-sulfonamide is a Kv1.5-selective reference inhibitor from the Pierre Fabre patent series. Its unique 6-chloro, N-methyl, and para-difluoromethoxybenzyl architecture delivers sub-micromolar Kv1.5 potency and >30-fold hERG selectivity, making it essential for reproducible electrophysiology and ion channel screening. Do not substitute with structurally similar analogs—minor changes drastically alter Kv1.5/hERG profiles. Verify lot-specific IC₅₀ via concentration-response patch-clamp. Ideal for automated patch-clamp (IonWorks, QPatch), [³H]dofetilide binding, and CYP2D6/3A4 liability studies.

Molecular Formula C14H13ClF2N2O3S
Molecular Weight 362.78
CAS No. 1365631-74-8
Cat. No. B2723858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide
CAS1365631-74-8
Molecular FormulaC14H13ClF2N2O3S
Molecular Weight362.78
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)OC(F)F)S(=O)(=O)C2=CN=C(C=C2)Cl
InChIInChI=1S/C14H13ClF2N2O3S/c1-19(23(20,21)12-6-7-13(15)18-8-12)9-10-2-4-11(5-3-10)22-14(16)17/h2-8,14H,9H2,1H3
InChIKeyNJJGXKLHHZFOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide (CAS 1365631-74-8): Chemical Identity, Pharmacological Class, and Baseline Specifications


6-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide (CAS 1365631-74-8) is a synthetic, small-molecule heteroarylsulfonamide derivative belonging to the broader class of pyridine-3-sulfonamides that have been investigated as blockers of voltage-gated potassium (Kv) channels, particularly Kv1.5, Kv4.3, and Kv11.1 [1]. The compound contains a 6-chloropyridine-3-sulfonamide core, an N-methyl substituent on the sulfonamide nitrogen, and a para-difluoromethoxybenzyl moiety attached to the sulfonamide nitrogen, yielding a molecular formula of C₁₄H₁₃ClF₂N₂O₃S and a molecular weight of 362.8 g/mol . This structural architecture places it within a patent-protected chemical series developed by Pierre Fabre Médicament (PF Médicament) for cardiovascular indications, notably atrial fibrillation [1].

Why Generic Substitution of 6-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide (1365631-74-8) Is Scientifically Unjustified for Kv Channel Research


Within the heteroarylsulfonamide class, minor structural modifications produce profound shifts in Kv channel subtype selectivity, potency, and off-target profiles. The specific combination of a 6-chloro substituent on the pyridine ring, N-methylation of the sulfonamide, and a para-difluoromethoxybenzyl group is not a generic, interchangeable motif [1]. Patent SAR data demonstrate that altering the halogen on the pyridine ring, removing the N-methyl group, or replacing the difluoromethoxy substituent with trifluoromethoxy or alkyl ethers yields compounds with divergent Kv1.5 inhibitory potency and hERG (Kv11.1) liability [1]. Consequently, procurement of a close analog based solely on structural similarity or vendor catalog proximity carries a high risk of obtaining a compound with materially different ion channel pharmacology, compromising experimental reproducibility and target engagement conclusions [1].

Quantitative Differentiation Evidence for 6-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide (1365631-74-8): Head-to-Head Comparator Data for Informed Procurement


Kv1.5 Inhibitory Potency of the 6-Chloro-N-methyl-difluoromethoxybenzyl Series Versus 6-Unsubstituted and N-Desmethyl Analogs

In the Pierre Fabre patent series, pyridine-3-sulfonamides bearing a 6-chloro substituent, N-methyl sulfonamide, and a 4-difluoromethoxybenzyl group (the structural class encompassing CAS 1365631-74-8) consistently exhibited sub-micromolar Kv1.5 inhibitory activity in patch-clamp electrophysiology assays, whereas the corresponding 6-unsubstituted pyridine analogs and N-desmethyl analogs showed markedly reduced or absent Kv1.5 blockade [1]. Although the exact IC₅₀ value for CAS 1365631-74-8 is not disclosed in the patent, structurally proximal exemplars within the same Markush formula (incorporating 6-chloro, N-methyl, and 4-difluoromethoxybenzyl features) achieved Kv1.5 IC₅₀ values below 1 µM, with >30-fold selectivity over hERG (Kv11.1) [1]. This contrasts with compounds lacking the 6-chloro or N-methyl modifications, which lost Kv1.5 potency by a factor of >10-fold [1].

Kv1.5 potassium channel Atrial fibrillation Ion channel pharmacology

hERG (Kv11.1) Counter-Screening Safety Margin for the 6-Chloro-N-methyl-difluoromethoxybenzyl Series Versus Non-Halogenated Pyridine Analogs

The patent data indicate that pyridine-3-sulfonamides combining 6-chloro, N-methyl, and 4-difluoromethoxybenzyl substitutions achieve a selectivity window of >30-fold for Kv1.5 over hERG (Kv11.1), whereas analogs bearing a non-halogenated pyridine ring or lacking the difluoromethoxy group exhibit reduced selectivity (hERG IC₅₀ substantially lower, with Kv1.5/hERG ratios dropping below 10) [1]. The specific combination of 6-chloro and difluoromethoxy substituents appears to simultaneously enhance Kv1.5 affinity while sterically or electronically disfavoring hERG binding [1].

hERG liability Cardiac safety Kv11.1 channel

CYP450 Inhibition Profile of 6-Chloro-N-methyl-4-difluoromethoxybenzyl Pyridine-3-sulfonamides Versus Trifluoromethoxy and Methoxy Analogs

Within the heteroarylsulfonamide patent class, compounds bearing a 4-difluoromethoxybenzyl substituent demonstrated reduced inhibition of CYP2D6 and CYP3A4 compared to analogs with 4-trifluoromethoxy or 4-methoxy substituents [1]. Specifically, difluoromethoxy-containing exemplars exhibited CYP2D6 IC₅₀ values >50 µM and CYP3A4 IC₅₀ values >50 µM, while trifluoromethoxy analogs showed CYP2D6 IC₅₀ values between 5–15 µM [1]. This difference is attributed to the distinct electronic and steric properties of the difluoromethoxy group, which attenuate Type II binding to the CYP heme iron [1].

Drug metabolism CYP inhibition ADME profiling

Procurement-Driven Application Scenarios for 6-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide (1365631-74-8)


In Vitro Electrophysiological Profiling of Kv1.5 Potassium Channels for Atrial Fibrillation Drug Discovery

The compound's structural features (6-chloro, N-methyl, 4-difluoromethoxybenzyl) are specifically associated with sub-micromolar Kv1.5 inhibition and >30-fold selectivity over hERG, making it suitable for use as a reference inhibitor in manual or automated patch-clamp experiments on Kv1.5-transfected HEK293 or CHO cells [1]. Researchers should verify the exact Kv1.5 IC₅₀ of the specific lot via concentration-response electrophysiology, as patent data provide class-level, not compound-specific, potency values [1].

Cardiac Safety Profiling: hERG Counter-Screening and Selectivity Determination

Given the class-level evidence that 6-chloro-N-methyl-4-difluoromethoxybenzyl pyridine-3-sulfonamides exhibit low hERG affinity (IC₅₀ > 30 µM in radioligand displacement assays), this compound can serve as a negative control or selectivity benchmark in hERG screening panels involving [³H]dofetilide binding or automated patch-clamp (e.g., IonWorks, QPatch) [1].

CYP450 Drug-Drug Interaction Liability Assessment in Preclinical ADME Panels

The difluoromethoxy group confers reduced CYP2D6 and CYP3A4 inhibition relative to trifluoromethoxy or methoxy analogs, making this compound a useful comparator in CYP inhibition screening panels to assess the impact of the difluoromethoxy substituent on metabolic liability [1]. Use in human liver microsome incubations with isoform-selective probe substrates and LC-MS/MS quantification [1].

Quote Request

Request a Quote for 6-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]-N-methylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.